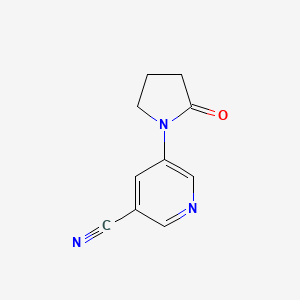

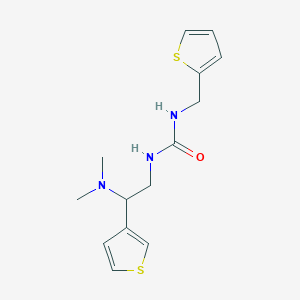

2-(Butylamino)-4-methyl-1,3-thiazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Butylamino)-4-methyl-1,3-thiazole-5-carboxylic acid (BMTCA) is a thiazole-containing organic acid with a wide range of applications in the scientific community. It is used as a building block for the synthesis of various compounds, and is also used to study its unique biochemical and physiological effects.

Scientific Research Applications

Synthesis and Drug Discovery Building Blocks

2-(Butylamino)-4-methyl-1,3-thiazole-5-carboxylic acid and its derivatives play a crucial role in synthetic chemistry, particularly in the synthesis of pharmaceutical intermediates and as building blocks in drug discovery. The compound serves as an intermediate in the synthesis of various bioactive molecules. For instance, a study describes the synthesis of methyl 4-butylamino-3-methyl-5-aminobenzoate, highlighting its importance as a pharmaceutical intermediate. This process demonstrates a convenient synthesis pathway, offering advantages such as low cost and high yield, which are critical in pharmaceutical manufacturing and research (Tao Feng, 2005).

Molecular Structure and Crystallography

In the field of crystallography, derivatives of this compound contribute to understanding molecular and crystal structures. For example, research on ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate and its structurally related compounds provides insights into how molecules associate through hydrogen-bonded dimers and quartets, enriching our knowledge of molecular interactions and the design of new materials with specific properties (D. Lynch & I. Mcclenaghan, 2004).

Novel Synthetic Routes and Chemical Reactions

Research into this compound derivatives also includes developing novel synthetic routes and studying chemical reactions. For instance, the synthesis of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives through ultrasonic and thermally mediated aminolysis showcases innovative methods to achieve high yields of these compounds. Such advancements not only broaden the scope of synthetic chemistry but also open new avenues for creating compounds with potential biological activities (Luke A. Baker & Craig M. Williams, 2003).

Contribution to Medicinal Chemistry

Furthermore, the exploration of this compound derivatives in medicinal chemistry is significant. These compounds are investigated for their potential biological activities, including fungicidal and antivirus activities. Preliminary bioassays have shown that certain derivatives exhibit good fungicidal activity and promising antiviral properties, highlighting their potential as new agents in fungi and virus control (Li Fengyun et al., 2015).

properties

IUPAC Name |

2-(butylamino)-4-methyl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-3-4-5-10-9-11-6(2)7(14-9)8(12)13/h3-5H2,1-2H3,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWGOODWYLNORW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC(=C(S1)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Chlorophenyl)methyl]-6-ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2809777.png)

![3,4-dimethoxy-N-[[5-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2809781.png)

![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-ethyltriazole](/img/structure/B2809782.png)

![1-[(3-Acetylphenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B2809785.png)

![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanenitrile](/img/structure/B2809790.png)

![ethyl 7-methyl-5-phenyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide](/img/no-structure.png)

![Ethyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2809794.png)